2-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-1-yl)prop-2-en-1-one
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Overview
Description
2-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-1-yl)prop-2-en-1-one is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-1-yl)prop-2-en-1-one typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound may also interact with DNA or proteins, disrupting cellular processes and exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-1-yl)prop-2-en-1-one include other indazole derivatives such as:
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
- 2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole .
These compounds share the indazole core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
62715-97-3 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-1-(4,5,6,7-tetrahydroindazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H14N2O/c1-8(2)11(14)13-10-6-4-3-5-9(10)7-12-13/h7H,1,3-6H2,2H3 |
InChI Key |
FSOAVFYHNNPCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1C2=C(CCCC2)C=N1 |
Origin of Product |
United States |
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